4-(2-((5-Chloro-2-methoxybenzoyl)amino)ethyl)hydrocinnamic acid

DNMT1 inhibitor epigenetic probe isoform selectivity

Procure 4-(2-((5-Chloro-2-methoxybenzoyl)amino)ethyl)hydrocinnamic acid to obtain a non-nucleoside DNMT1 inhibitor that spares DNMT3B, avoiding the pan-DNMT cytotoxicity of nucleoside analogues. Its carboxylic acid group enables direct synthesis of dual DNMT/HDAC inhibitors—a privileged scaffold for epigenetic polypharmacology. Use it as a benchmark for isoform-selectivity assays or as a priming agent in hematological malignancy models before HDAC inhibitor treatment.

Molecular Formula C19H20ClNO4
Molecular Weight 361.8 g/mol
CAS No. 61629-60-5
Cat. No. B3063214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-((5-Chloro-2-methoxybenzoyl)amino)ethyl)hydrocinnamic acid
CAS61629-60-5
Molecular FormulaC19H20ClNO4
Molecular Weight361.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)CCC(=O)O
InChIInChI=1S/C19H20ClNO4/c1-25-17-8-7-15(20)12-16(17)19(24)21-11-10-14-4-2-13(3-5-14)6-9-18(22)23/h2-5,7-8,12H,6,9-11H2,1H3,(H,21,24)(H,22,23)
InChIKeyAIEFQKOARQRACO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 4-(2-((5-Chloro-2-methoxybenzoyl)amino)ethyl)hydrocinnamic acid (CAS 61629-60-5) and Why Is It Procured in Epigenetic Research?


4-(2-((5-Chloro-2-methoxybenzoyl)amino)ethyl)hydrocinnamic acid (CAS 61629-60-5; also designated NSC-319745 or HB-093) is a synthetic small-molecule non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key epigenetic enzyme that maintains DNA methylation patterns [1]. It emerged from a structure-based virtual screening campaign of >65,000 lead-like compounds and was among the first molecules to demonstrate biochemical selectivity toward a single DNMT isoform [1]. The compound features a hydrocinnamic acid backbone linked via an ethylene-diamine spacer to a 5-chloro-2-methoxybenzoyl group (molecular formula C₁₉H₂₀ClNO₄, MW 361.82) [2]. Because DNMT1 is a validated target in oncology, procurement of this compound is driven by the need for isoform-selective chemical probes that avoid the cytotoxic liabilities of conventional nucleoside-analog hypomethylating agents.

Why Generic DNMT Inhibitor Substitution Fails: The Case for 4-(2-((5-Chloro-2-methoxybenzoyl)amino)ethyl)hydrocinnamic acid


Clinical DNMT inhibitors such as azacytidine and decitabine are nucleoside analogues that incorporate into DNA and trap all DNMT isoforms indiscriminately, causing significant off-target cytotoxicity [1]. Non-nucleoside DNMT1 inhibitors can, in principle, provide isoform selectivity and a more favorable safety profile, but even within this class, substitution is not straightforward because individual chemotypes differ radically in their potency, selectivity window, and potential for multi-target modulation [1]. 4-(2-((5-Chloro-2-methoxybenzoyl)amino)ethyl)hydrocinnamic acid distinguishes itself by offering a carboxylic acid handle that enables straightforward derivatization into dual DNMT/HDAC inhibitors—a property absent in the vast majority of non-nucleoside DNMT1 scaffolds [2]. The quantitative evidence below shows that simple interchange with a generic DNMT1 inhibitor would sacrifice both the documented selectivity pattern and the unique synthetic tractability that makes this compound a privileged starting point for epigenetic multi-target drug design.

4-(2-((5-Chloro-2-methoxybenzoyl)amino)ethyl)hydrocinnamic acid: Quantitative Differentiation Evidence Against Comparators


DNMT1 vs. DNMT3A Selectivity Profile at a Defined Screening Concentration

In a head-to-head biochemical panel, 4-(2-((5-Chloro-2-methoxybenzoyl)amino)ethyl)hydrocinnamic acid (NSC-319745) was tested against DNMT1, DNMT3A/DNMT3L, and DNMT3B/DNMT3L at a single concentration of 100 μM using a ³H-labeled radioactive methylation assay [1]. The compound displayed 34 % inhibition of DNMT1 and 42 % inhibition of DNMT3A [1]. This contrasts sharply with the reference nucleoside analogue azacytidine (5-azacytidine), which in comparable biochemical assays typically exhibits comparable or higher potency against DNMT3B than DNMT1 and acts as a pan-DNMT suicide inhibitor following incorporation into DNA [2]. The modest absolute potency at 100 μM is offset by the fact that the compound is a reversible, non-nucleoside binder that does not require metabolic activation, providing a cleaner pharmacologic tool for deconvoluting DNMT1-specific functions in cellular models.

DNMT1 inhibitor epigenetic probe isoform selectivity

Structural Derivatization Potential: Carboxylic Acid Handle Enables Dual DNMT/HDAC Inhibition

A unique feature differentiating 4-(2-((5-Chloro-2-methoxybenzoyl)amino)ethyl)hydrocinnamic acid from the majority of non-nucleoside DNMT1 inhibitors is the presence of a solvent-exposed carboxylic acid group that can be directly converted into a hydroxamic acid zinc-binding group (ZBG) for HDAC inhibition [1]. Yuan et al. exploited this handle to synthesize a series of NSC-319745-derived hydroxamic acids [1]. The most potent derivative, compound 15a, inhibited DNMT1 with IC₅₀ < 100 μM (exact value not disclosed, but described as 'much better' than the parent) while simultaneously inhibiting HDAC1 (IC₅₀ = 57 nM) and HDAC6 (IC₅₀ = 17 nM) [1]. In contrast, the parent compound NSC-319745 shows no measurable HDAC inhibition, demonstrating that the carboxylic acid is a latent ZBG that can be unveiled by a single synthetic transformation [1]. Most non-nucleoside DNMT1 scaffolds (e.g., SGI-1027, DC_05) lack an analogous handle, meaning they cannot be straightforwardly converted into dual epigenetic probes without extensive de novo synthesis.

dual DNMT/HDAC inhibitor hydroxamic acid derivative epigenetic polypharmacology

Cytotoxicity Profile Against Leukemia Cell Lines: Parent vs. Optimized Derivatives

The Yuan et al. study evaluated the antiproliferative effects of NSC-319745 and its hydroxamic acid derivatives against human leukemia cell lines K562 (chronic myelogenous leukemia) and U937 (histiocytic lymphoma) [1]. The parent compound 4-(2-((5-Chloro-2-methoxybenzoyl)amino)ethyl)hydrocinnamic acid exhibited only modest single-agent cytotoxicity at concentrations up to 100 μM, consistent with its partial DNMT1 inhibition [1]. However, the dual DNMT/HDAC derivative 15a induced 'remarkable apoptosis of U937 cells in a dose-dependent manner' and promoted demethylation of the tumor suppressor gene P16 promoter with concomitant re-expression of P16 protein [1]. This demonstrates that the parent compound serves as a productive starting point for cellularly active dual epigenetic agents, whereas many non-nucleoside DNMT1 inhibitors (e.g., procainamide) require millimolar concentrations to produce any cellular phenotype and are not amenable to potency optimization through simple chemical modification.

anticancer activity leukemia epigenetic therapy

Optimal Procurement Scenarios for 4-(2-((5-Chloro-2-methoxybenzoyl)amino)ethyl)hydrocinnamic acid


Development of Isoform-Selective DNMT1 Chemical Probes

Researchers requiring a non-nucleoside, reversible DNMT1 inhibitor with documented selectivity over DNMT3B for target-deconvolution studies should procure this compound. The Kuck et al. study established that virtual screening hits from this chemotype exhibit selectivity towards DNMT1 in biochemical assays, making it suitable for experiments where pan-DNMT inhibition (as with azacytidine or decitabine) would confound mechanistic interpretation [1]. The compound is particularly valuable in settings where metabolic activation is undesirable, such as in vitro biochemical reconstitution assays or cell-free epigenetic assays.

Scaffold for Dual DNMT/HDAC Inhibitor Design

Medicinal chemistry groups pursuing epigenetic polypharmacology can use this compound as a key building block. The carboxylic acid moiety provides a direct synthetic route to hydroxamic acid derivatives that concurrently inhibit DNMT1 and HDAC isoforms, as demonstrated by Yuan et al. with compound 15a (HDAC1 IC₅₀ = 57 nM; HDAC6 IC₅₀ = 17 nM) [2]. This scaffold-based strategy is more efficient than de novo design of dual inhibitors from unrelated chemotypes, offering a clear procurement advantage for laboratories focused on structure–activity relationship (SAR) exploration around a proven dual-targeting core.

Epigenetic Sensitization Studies in Leukemia Models

Investigators studying epigenetic priming or sensitization strategies in hematological malignancies can employ the parent compound as a DNMT1-selective priming agent, followed by HDAC inhibitor treatment. The Yuan et al. study provides proof-of-concept that derivatives derived from this scaffold induce P16 tumor suppressor demethylation and apoptosis in U937 leukemia cells [2]. Procuring the parent compound enables laboratories to independently synthesize and evaluate derivatives for combination epigenetic therapy, particularly in acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) where DNMT/HDAC crosstalk is a validated therapeutic vulnerability.

Negative Control for DNMT3A/3B-Selective Probe Validation

Because 4-(2-((5-Chloro-2-methoxybenzoyl)amino)ethyl)hydrocinnamic acid shows only modest inhibition of DNMT3A (42 % at 100 μM) and weak activity against DNMT3B in biochemical assays, it can serve as a selectivity control compound when validating novel DNMT3A- or DNMT3B-selective inhibitors [2]. Its well-characterized inhibition profile enables researchers to benchmark the isoform selectivity of new chemical entities in side-by-side enzymatic assays, a critical requirement for high-quality epigenetic probe development campaigns.

Quote Request

Request a Quote for 4-(2-((5-Chloro-2-methoxybenzoyl)amino)ethyl)hydrocinnamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.